molecular formula C9H18N2 B1395977 7-Methyl-2,7-diazaspiro[4.5]decane CAS No. 1086395-12-1

7-Methyl-2,7-diazaspiro[4.5]decane

Cat. No.: B1395977
CAS No.: 1086395-12-1
M. Wt: 154.25 g/mol
InChI Key: XYAVBNPTWXQIAA-UHFFFAOYSA-N
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Description

7-Methyl-2,7-diazaspiro[4.5]decane: is a heterocyclic compound with the molecular formula C9H18N2 It features a spirocyclic structure, which means that two rings share a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-2,7-diazaspiro[4.5]decane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a cyclic ketone, followed by cyclization to form the spirocyclic structure. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher efficiency and cost-effectiveness. This can include continuous flow reactions and the use of industrial-grade reagents and equipment .

Chemical Reactions Analysis

Types of Reactions: 7-Methyl-2,7-diazaspiro[4.5]decane can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution can introduce various functional groups into the spirocyclic structure .

Scientific Research Applications

7-Methyl-2,7-diazaspiro[4.5]decane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-Methyl-2,7-diazaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, potentially modulating their activity. This can lead to various biological effects, depending on the specific targets involved .

Comparison with Similar Compounds

  • 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione
  • 8-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione
  • 2-Azaspiro[4.5]decan-3-one

Comparison: 7-Methyl-2,7-diazaspiro[4.5]decane is unique due to its specific spirocyclic structure and the presence of a methyl group at the 7-position. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds .

Properties

IUPAC Name

7-methyl-2,7-diazaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c1-11-6-2-3-9(8-11)4-5-10-7-9/h10H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYAVBNPTWXQIAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2(C1)CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1086395-12-1
Record name 7-methyl-2,7-diazaspiro[4.5]decane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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